[4-(3,5-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone
Description
Historical Evolution of 1,4-Benzothiazine Research
The exploration of 1,4-benzothiazines began with early synthetic efforts focused on their fused benzene-thiazine structure, which combines aromatic stability with heteroatom-driven reactivity. Classical methods relied on 2-aminothiophenol (2-ATP) as a precursor, reacting with aldehydes, ketones, or carboxylic acids to form the core scaffold. Over the past decade, innovations in catalysis and green chemistry have revolutionized synthesis. For instance, Jinwu Zhao's transition-metal-free aerobic method (2014) enabled three-component coupling of 2-ATP, anilines, and methyl ketones using KI/DMSO under oxygen, achieving yields up to 78%. Later advancements introduced nanocatalysts and supramolecular systems, such as β-cyclodextrin-mediated cyclocondensation in water, which improved sustainability and efficiency. These developments underscore the scaffold's adaptability to diverse synthetic paradigms.
Privileged Scaffold Status in Drug Discovery
1,4-Benzothiazines are classified as privileged scaffolds due to their broad bioactivity spectrum, including antipsychotropic, antiviral, and antimicrobial properties. The core structure facilitates interactions with biological targets through hydrogen bonding (via sulfur and nitrogen atoms) and π-π stacking (via the aromatic ring). Derivatives like the title compound amplify these interactions through substituents:
- 3,5-Dimethylphenyl group : Enhances lipophilicity and steric bulk, potentially improving target binding.
- 7-Fluoro substituent : Increases metabolic stability and electronegativity, favoring interactions with enzymatic pockets.
- 1,1-Dioxido (sulfone) group : Improves solubility and oxidative stability compared to thioether analogs.
This multifunctionalization aligns with drug discovery strategies that prioritize polypharmacology and target versatility.
Positioning in Heterocyclic Chemistry Landscape
Among nitrogen-sulfur heterocycles, 1,4-benzothiazines occupy a unique niche. Unlike benzothiazoles (five-membered) or phenothiazines (two sulfur atoms), their six-membered ring allows greater conformational flexibility and functionalization potential. Comparative studies highlight their superiority in generating derivatives with balanced solubility and bioavailability. For example, the sulfone moiety in the title compound mitigates the poor aqueous solubility often seen in non-oxidized benzothiazines. Synthetic methodologies further distinguish them; recent metal-free approaches, such as iodide-catalyzed C–H sulfuration with elemental sulfur, enable efficient access to complex derivatives without transition metals.
Research Significance of Fluorinated Benzothiazine Derivatives
Fluorination is a cornerstone of modern medicinal chemistry, and its application to 1,4-benzothiazines has unlocked new pharmacological avenues. The 7-fluoro substituent in the title compound exemplifies strategic fluorination:
- Electronic effects : The fluorine atom withdraws electron density, polarizing the aromatic system and enhancing dipole interactions with target proteins.
- Metabolic resistance : Fluorine reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life in vivo.
- Bioisosteric replacement : Fluorine often substitutes for hydrogen or hydroxyl groups, improving binding affinity without steric disruption.
Recent syntheses of fluoro-benzothiazines, such as Hadda et al.'s antifungal 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethenone (36% yield), demonstrate the viability of fluorinated analogs in bioactivity optimization. The title compound extends this trend, combining fluorine with a sulfone group to address historical limitations in benzothiazine druglikeness.
Table 1: Key Synthetic Advancements in 1,4-Benzothiazine Chemistry (2014–2024)
Properties
IUPAC Name |
[4-(3,5-dimethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3S/c1-4-18-5-7-19(8-6-18)25(28)24-15-27(21-12-16(2)11-17(3)13-21)22-10-9-20(26)14-23(22)31(24,29)30/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYNPFGZSBVUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazinone ring.
Fluorination: Introduction of the fluorine atom is usually achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Substitution Reactions: The phenyl groups are introduced through Friedel-Crafts acylation or alkylation reactions, often using aluminum chloride (AlCl₃) as a catalyst.
Final Assembly: The final step involves coupling the intermediate compounds under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its fluorinated and phenyl-substituted structure makes it a candidate for various organic synthesis applications.
Biology and Medicine
In medicinal chemistry, 4-(3,5-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is explored for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets, such as enzymes or receptors, is of particular interest .
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its stability and reactivity make it suitable for applications in coatings, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and phenyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
This compound () shares the benzothiazine sulfone core but differs in substituents:
- Position 4 of benzothiazine : 3,5-dimethoxyphenyl (vs. 3,5-dimethylphenyl in the target compound).
- Fluorine position : 6 (vs. 7).
- Aryl group on methanone: 2,4-dimethylphenyl (vs. 4-ethylphenyl).
Table 1: Structural and Physicochemical Comparison
Impact of Substituent Variations
Research Implications and Limitations
- Data Gaps : Experimental data (e.g., solubility, binding affinity) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and trends from analogs.
- Software Tools : Structural characterization of such compounds likely employs crystallographic tools like SHELX () and ORTEP-3 (), which are critical for confirming substituent positions and conformations.
Biological Activity
The compound 4-(3,5-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule with significant potential in medicinal chemistry. This benzothiazine derivative is characterized by its unique structural features, including a fluorine atom and dioxido groups, which suggest various biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 435.5 g/mol. Its structure is pivotal in determining its biological interactions and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 1112419-02-9 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazine derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds tested on human lung cancer cell lines A549 and HCC827 demonstrated promising results in inhibiting cell proliferation.
In vitro assays using MTS cytotoxicity and BrdU proliferation assays showed that certain derivatives effectively halted tumor growth. The effectiveness was notably higher in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, indicating the necessity for further exploration of these compounds in different biological contexts .
Antimicrobial Activity
The antimicrobial properties of benzothiazine derivatives have also been investigated. Compounds similar to 4-(3,5-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have shown efficacy against both Gram-positive and Gram-negative bacteria. Standardized broth microdilution tests revealed that these compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents .
The proposed mechanism of action for this class of compounds includes binding to DNA and inhibiting DNA-dependent enzymes. This interaction leads to disruption in cellular processes that are crucial for tumor growth and microbial viability. Studies have shown that these compounds predominantly bind within the minor groove of AT-DNA, either as monomers or in higher-order aggregates .
Case Studies
Several case studies underline the biological activity of related benzothiazine derivatives:
- Case Study 1 : A study on a series of benzothiazole derivatives demonstrated their ability to inhibit cell proliferation in lung cancer cell lines with IC50 values ranging from 6 to 20 µM depending on the assay conditions.
- Case Study 2 : Another investigation focused on the antimicrobial effects of a similar compound against E. coli and S. aureus, reporting a minimum inhibitory concentration (MIC) below 50 µg/mL for effective strains.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3,5-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone?
- Methodological Answer : The synthesis involves multi-step organic reactions starting with the preparation of the benzothiazine core. Key steps include:
- Step 1 : Condensation of aromatic aldehydes with sulfur-containing precursors to form the benzothiazine backbone.
- Step 2 : Introduction of substituents (e.g., 3,5-dimethylphenyl and 4-ethylphenyl groups) via nucleophilic substitution or coupling reactions.
- Step 3 : Oxidation using agents like potassium permanganate to achieve the sulfone (dioxido) moiety .
- Critical Conditions : Reactions are carried out under anhydrous conditions with catalysts like triethylamine, and solvents such as DMF or THF at 60–100°C .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromaticity.
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal structure and validates stereochemistry (if applicable) .
- HPLC-PDA : Ensures purity (>95%) by detecting trace impurities .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays aligned with benzothiazine derivatives’ known activities:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Anti-inflammatory : COX-2 inhibition assay or TNF-α suppression in macrophage models .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
-
Comparative Analysis : Compare with analogs (Table 1) to identify critical substituents.
-
Modifications : Systematically vary substituents (e.g., replace fluorine with chlorine, adjust methoxy/ethyl positions).
-
Assays : Test modified compounds in parallel with the parent molecule to correlate structural changes with activity shifts .
Table 1. Comparative SAR of Benzothiazine Derivatives
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with activity .
- Molecular Docking : Simulate binding to targets (e.g., COX-2, DNA topoisomerase) using AutoDock Vina or Schrödinger. Validate with MD simulations for stability .
- ADMET Prediction : Tools like SwissADME assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. How to resolve contradictions in biological data across studies?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple assays (e.g., IC variability in cancer models) to identify confounding factors (e.g., cell line heterogeneity).
- Dose-Response Validation : Re-test disputed activities under standardized conditions (e.g., 72-hour incubation for MTT assays).
- Structural Confirmation : Ensure impurities or stereochemical variations are ruled out via HPLC and chiral chromatography .
Q. What strategies optimize synthetic yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for coupling steps to improve efficiency.
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance yield and reduce waste .
- Flow Chemistry : Implement continuous flow systems for oxidation steps to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
